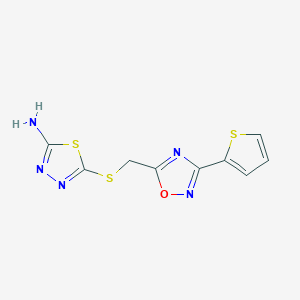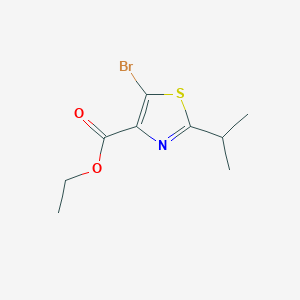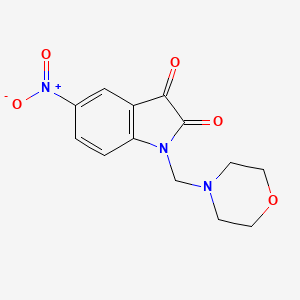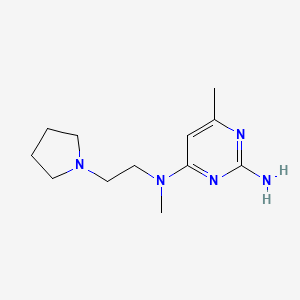
n-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-(pyridin-3-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to achieve high yield and purity. This could include using automated synthesis equipment and scaling up the reaction in a controlled environment to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted furan or pyridine derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a noncovalent inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) main protease (3CLpro). The compound binds to the enzyme’s active site, preventing the protease from processing viral polyproteins, which is essential for viral replication .
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-Butyl)-2-(N-arylamido)-2-(pyridin-3-yl)acetamides: These compounds share structural similarities with N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide and have been studied for their antiviral properties.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have shown significant anti-tubercular activity and share a pyridine moiety with this compound.
Uniqueness
This compound is unique due to its combination of a furan ring and a pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a noncovalent inhibitor of SARS-CoV 3CLpro sets it apart from other similar compounds that may act through different mechanisms .
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
N-(2-pyridin-3-ylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c15-12(11-4-2-8-16-11)14-7-5-10-3-1-6-13-9-10/h1-4,6,8-9H,5,7H2,(H,14,15) |
Clave InChI |
SDIMYKHPLNNQQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CCNC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-2-m-tolyloxymethyl-oxazole-4-carbonitrile](/img/structure/B14914838.png)

![(R)-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14914843.png)








![1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one](/img/structure/B14914899.png)
![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)

